- Palladium-catalyzed conversion of aldehydes to alkenes in the presence of tri-n-butylphosphineTetrahedron Letters, 1991, 32(4), 513-14,
Cas no 97585-04-1 (2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-)

97585-04-1 structure
Nombre del producto:2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-
Número CAS:97585-04-1
MF:C12H14O2
Megavatios:190.238363742828
CID:1988816
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Propiedades químicas y físicas
Nombre e identificación
-
- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-
- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (Z)- (ZCI)
- Ethyl (2Z)-3-(4-methylphenyl)-2-propenoate (ACI)
- Ethyl (Z)-3-(4-methylphenyl)-2-propenoate
- Ethyl cis-4-methylcinnamate
-
- Renchi: 1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8-
- Clave inchi: IMKVSWPEZCELRM-HJWRWDBZSA-N
- Sonrisas: C(/C1C=CC(C)=CC=1)=C/C(=O)OCC
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Métodos de producción
Métodos de producción 1
Condiciones de reacción
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol , Tetrahydrofuran ; -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Substituent effects of cis-cinnamic acid analogues as plant growth inhibitorsPhytochemistry (Elsevier), 2013, 96, 132-147,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referencia
- Accessing Dihydro-1,2-oxazine via Cloke-Wilson type Annulation of Cyclopropyl Carbonyls: Application towards the Diastereoselective Synthesis of Pyrrolo[1,2-b][1,2]oxazineJournal of Organic Chemistry, 2020, 85(10), 6535-6550,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Manganese , Water Catalysts: Palladium diacetate Solvents: Acetonitrile ; 24 h, 25 °C
Referencia
- Water as a Hydrogenating Agent: Stereodivergent Pd-Catalyzed Semihydrogenation of AlkynesOrganic Letters, 2019, 21(5), 1412-1416,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referencia
- Accessing Complex Tetrahydrofurobenzo-Pyran/Furan Scaffolds via Lewis-Acid Catalyzed Bicyclization of Cyclopropane Carbaldehydes with Quinone Methides/EstersJournal of Organic Chemistry, 2022, 87(12), 7905-7918,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referencia
- Exploitation of Cyclopropane Carbaldehydes to Prins Cyclization: Quick Access to (E)-Hexahydrooxonine and Octahydrocyclopenta[b]pyranOrganic Letters, 2018, 20(17), 5163-5166,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triphenylsilane , Diisopropylethylamine Catalysts: 1-Phenylarsolane Solvents: Toluene ; 24 h, 100 °C
Referencia
- Systematic Study on the Catalytic Arsa-Wittig ReactionChemistry - A European Journal, 2020, 26(59), 13400-13407,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Triphenylphosphine , Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ; 24 h, 80 °C
Referencia
- Tandem oxidation-Wittig reaction using nanocrystalline barium manganate (BaMnO4); an improved one-pot protocolTetrahedron Letters, 2016, 57(33), 3773-3775,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: 18-Crown-6 , Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
Referencia
- The design and synthesis of a tricyclic single-nitrogen scaffold that serves as a 5-HT2C receptor agonistBioorganic & Medicinal Chemistry Letters, 2006, 16(15), 4130-4134,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Catalysts: Iron tetraphenylporphyrin chloride Solvents: Toluene ; 2 min, rt; 0.5 h, 80 °C
Referencia
- Iron(III) and Ruthenium(II) Porphyrin Complex-Catalyzed Selective Olefination of Aldehydes with Ethyl DiazoacetateJournal of Organic Chemistry, 2003, 68(9), 3714-3717,
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: Di-μ-chlorotetrakis(2-phenylpyridine)diiridium Solvents: Acetonitrile ; 24 h, rt
Referencia
- Synthesis of (Z)-Cinnamate Derivatives via Visible-Light-Driven E-to-Z IsomerizationSynOpen, 2019, 3(4), 103-107,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Manganese potassium oxide (Mn8KO16) Solvents: Toluene ; 4 h, 110 °C
Referencia
- OMS-2 for Aerobic, Catalytic, One-pot Alcohol Oxidation-Wittig Reactions: Efficient Access to α,β-Unsaturated EstersChemCatChem, 2014, 6(3), 749-752,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referencia
- Organocatalytic Activation of Donor-Acceptor Cyclopropanes: A Tandem (3 + 3)-Cycloaddition/Aryl Migration toward the Synthesis of Enantioenriched TetrahydropyridazinesOrganic Letters, 2023, 25(29), 5470-5475,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referencia
- Metal-free domino Cloke-Wilson rearrangement-hydration-dimerization of cyclopropane carbaldehydes: A facile access to oxybis(2-aryltetrahydrofuran) derivativesTetrahedron, 2020, 76(15),,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol , Tetrahydrofuran ; 20 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 6 h, -78 °C; 1 h, -50 °C
1.2 Solvents: Tetrahydrofuran ; 6 h, -78 °C; 1 h, -50 °C
Referencia
- Ring-substituted cis-cinnamic acid derivatives and plant growth controllers containing them, Japan, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide ; 4 h, 30 °C
1.2 Solvents: Water ; 5 min, 30 °C
1.2 Solvents: Water ; 5 min, 30 °C
Referencia
- Efficient alkenation of aldehydes and ketones to α,β-unsaturated esters using α,α-bis(dimethylsilyl)-substituted estersChemistry Letters, 2009, 38(8), 832-833,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: 18-Crown-6 , Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 30 min, -78 °C
1.2 3 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 3 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of indenopyrroles as serotonin 5-HT2c receptor agonists., United States, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Triphenylphosphine , Diisopropylethylamine Catalysts: Silica ; 6 h, 90 °C
Referencia
- Silica gel-mediated organic reactions under organic solvent-free conditionsMolecules, 2012, 17, 11469-11483,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: 2564764-59-4 Solvents: Acetonitrile ; 3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
Referencia
- Phosphorus-Recycling Wittig Reaction: Design and Facile Synthesis of a Fluorous Phosphine and Its Reusable Process in the Wittig ReactionJournal of Organic Chemistry, 2020, 85(22), 14684-14696,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Hydrogen
Referencia
- Correlation of ultraviolet absorption frequences of cis- and trans-substituted cinnamic acids with Hammett substituent constantsJournal of Molecular Structure, 1988, 174, 251-4,
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Raw materials
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 4-Methylbenzaldehyde
- Ethyl bromoacetate
- Acetic acid, 2,2-bis(dimethylsilyl)-, ethyl ester
- Ethyl-di-(2-isopropylphenyl)phosphonoacetate
- Ethyl Bis(2,2,2-trifluoroethoxy)phosphinylacetate
- Triethyl phosphonoacetate
- ethyl 2-chloroacetate
- 4-Methylbenzyl alcohol
- ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
- p-tolyl-propynoic acid ethyl ester
- Ethyl 3-(p-tolyl)propanoate
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Preparation Products
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Literatura relevante
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
97585-04-1 (2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-) Productos relacionados
- 1213211-53-0((1R)-1-(4-methanesulfonylphenyl)propan-1-amine)
- 2248714-28-3(2-Fluoro-N-methyl-N-(2-oxo-1-phenylpiperidin-3-yl)pyridine-4-carboxamide)
- 392239-29-1(3-bromo-N-4-(4-tert-butylphenyl)-1,3-thiazol-2-ylbenzamide)
- 1361697-93-9(Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate)
- 69905-87-9(2-methyl-2-(morpholin-4-yl)butanenitrile)
- 1806033-98-6(Methyl 5-chloro-2-(difluoromethyl)-4-methylpyridine-3-carboxylate)
- 1330754-01-2(2-tert-butyl-5,7-dihydro-pyrrolo3,4-dpyrimidine-6-carboxylic acid tert-butyl ester)
- 1820704-11-7(5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene)
- 2228603-55-0(1-1-(1-methyl-1H-indol-6-yl)cyclopropylethan-1-ol)
- 849035-87-6(5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic Acid)
Proveedores recomendados
Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Heyuan Broad Spectrum Biotechnology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
